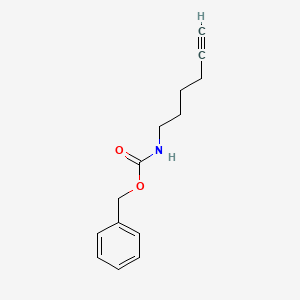

benzyl N-(hex-5-yn-1-yl)carbamate

Description

Benzyl N-(hex-5-yn-1-yl)carbamate (CAS: 1446257-54-0) is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group attached to a hex-5-yn-1-yl amine. Its molecular structure features a terminal alkyne (hex-5-yn-1-yl) chain and a benzyl carbamate moiety, which confers unique reactivity and stability in synthetic applications. The compound is synthesized via carbamate formation reactions, often employing reagents like benzyl chloroformate with hex-5-yn-1-amine under basic conditions . Its structure has been confirmed through HRMS, ¹H NMR, and ¹³C NMR, with key signals at δH 4.39 (methylene doublet) and δC 153.5 (carbonyl carbon) .

For instance, derivatives of this compound have demonstrated antimetastatic activity against prostate cancer cell lines (e.g., PC-3M-CT+), likely due to its ability to modulate hypoxia-inducible factor-1 (HIF-1) signaling pathways .

Properties

IUPAC Name |

benzyl N-hex-5-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-2-3-4-8-11-15-14(16)17-12-13-9-6-5-7-10-13/h1,5-7,9-10H,3-4,8,11-12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYSNJHVKMVWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446257-54-0 | |

| Record name | benzyl N-(hex-5-yn-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzyl N-(hex-5-yn-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and interactions with various biological targets.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a benzyl group and a hex-5-yne moiety. The molecular formula is CHNO, with a molecular weight of approximately 203.24 g/mol. This structure contributes to its reactivity and biological profile.

The compound exhibits significant cytotoxic effects against various human carcinoma cell lines. Research indicates that it may interfere with cellular pathways critical for cancer cell survival and proliferation. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in cancer metabolism.

Cytotoxic Activity

In vitro studies have shown that this compound demonstrates potent antiproliferative effects. For example, in assays involving different cancer cell lines, the compound exhibited:

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| PANC1 (Pancreatic) | 16.1 ± 5.7 | Inhibition of LDHA and LDHB degradation |

| MiaPaca2 (Pancreatic) | >30 | Less effective compared to PANC1 |

| BxPC3 (Pancreatic) | Not specified | Further studies needed |

The GI50 value indicates the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

Enzyme Interactions

This compound has been evaluated for its interaction with specific enzymes, particularly those involved in glycolysis and cancer metabolism. For instance, it has been shown to degrade lactate dehydrogenase (LDH), a key enzyme in cancer cell metabolism:

- LDHA Degradation : The compound effectively reduced LDHA protein levels in PANC1 cells with a DC50 value of 38 ± 0.5 nM.

- LDHB Degradation : Similarly, it degraded LDHB with a DC50 value of 74 ± 6.9 nM.

These findings suggest that the compound could serve as a potential therapeutic agent targeting glycolytic pathways in cancer cells.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Pancreatic Cancer Cells : A study investigated the antiproliferative effects of the compound on pancreatic cancer cell lines (PANC1, MiaPaca2). The results demonstrated significant cytotoxicity in PANC1 cells compared to MiaPaca2 cells, suggesting that the compound may be more effective against certain subtypes of pancreatic cancer .

- Enzymatic Activity Assessment : Another study focused on the compound's ability to interact with LDH enzymes. It was found that this compound could effectively inhibit both LDHA and LDHB activities, indicating its potential as a dual inhibitor in metabolic pathways relevant to cancer .

- Mechanistic Insights : Further investigations into the mechanistic aspects revealed that the compound might induce apoptosis in cancer cells through mitochondrial pathways, although detailed mechanisms remain to be elucidated .

Comparison with Similar Compounds

Phenyl vs. Benzyl Carbamates

Compound 5 (17-O-[N-(phenyl)carbamoyl]latrunculin A) and compound 6 (17-O-[N-(benzyl)carbamoyl]latrunculin A) differ only in their carbamate substituents (phenyl vs. benzyl). NMR and HRMS analyses reveal that the benzyl group in compound 6 introduces enhanced steric bulk and lipophilicity compared to the phenyl group in compound 5 . This structural variation correlates with improved antimetastatic efficacy in prostate cancer models, suggesting that the benzyl moiety enhances cellular uptake or target engagement .

tert-Butyl Carbamates

tert-Butyl (6-(3-nitro-2-(trifluoromethyl)-2H-chromen-6-yl)hex-5-yn-1-yl)carbamate (compound 24 ) replaces the benzyl group with a tert-butyl carbamate (Boc) protecting group. The Boc group offers superior acid-lability, enabling selective deprotection under mild conditions, which is advantageous in multi-step syntheses. However, the benzyl carbamate in benzyl N-(hex-5-yn-1-yl)carbamate provides greater stability under basic conditions, making it preferable for reactions requiring prolonged alkaline treatment .

Functional Analogues with Altered Backbones

Benzyl Carbamates with Heterocyclic Substituents

Benzyl N-[(2R)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamate (CAS: 744198-15-0) incorporates a brominated dihydroisoxazole ring. This modification introduces electrophilic character, facilitating covalent interactions with biological targets. In contrast, the terminal alkyne in this compound enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), which are absent in the brominated analogue .

Hydrazinylcarbamate Derivatives

Benzyl N-[(S)-2-hydroxy-1-({[(E)-2-hydroxy-4-methoxybenzylidene]hydrazinyl}carbonyl)ethyl]carbamate exhibits a hydrazinyl residue and intramolecular hydrogen bonding (O–H⋯N), leading to curved molecular geometry and stable supramolecular arrays. This contrasts with the linear alkyne chain in this compound, which lacks hydrogen-bonding donors, resulting in divergent crystallographic packing and solubility profiles .

Comparison of Protecting Group Strategies

Benzyl vs. tert-Butyl vs. Dibenzyl Carbamates

Patent data highlights three carbamate-based protecting group strategies:

- Benzyl carbamates (e.g., this compound): Stable under basic conditions but require hydrogenolysis (H₂/Pd) for deprotection.

- tert-Butyl carbamates : Acid-labile (removable with TFA) but incompatible with strong acids.

- Dibenzyl carbamates : Offer redundancy for selective deprotection but increase molecular weight and synthetic complexity .

The choice of protecting group depends on reaction conditions and downstream applications. Benzyl carbamates are favored in anticancer studies due to their balance of stability and ease of removal in biological systems .

Data Tables

Table 1. Structural and Functional Comparison of Carbamate Derivatives

Research Findings and Implications

- Anticancer Potential: this compound derivatives exhibit superior antimetastatic effects compared to phenyl analogues, likely due to enhanced membrane permeability from the benzyl group .

- Synthetic Versatility : The terminal alkyne enables modular functionalization via click chemistry, a feature absent in tert-butyl or dibenzyl carbamates .

- Crystallographic Behavior : Unlike hydrazinylcarbamates, this compound lacks intramolecular hydrogen bonds, leading to distinct solid-state properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl N-(hex-5-yn-1-yl)carbamate, and how can reaction conditions be systematically optimized?

- Methodology :

- Solvent selection : Use polar aprotic solvents (e.g., 1,4-dioxane) or aqueous ethanol to enhance solubility and yield .

- Catalyst-free approaches : Avoid transition metals by leveraging nucleophilic substitution under mild conditions (e.g., 0–25°C) .

- Reagent stoichiometry : Optimize equivalents of benzyl chloroformate and hex-5-yn-1-amine using kinetic monitoring via TLC or HPLC .

- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate the carbamate .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : Assign peaks for the benzyl group (δH ~4.3–4.5 ppm for CH2) and alkyne proton (δH ~1.9–2.1 ppm) .

- HRMS : Confirm molecular ion [M+H]+ with mass accuracy <5 ppm .

- X-ray crystallography : Use SHELX for structure refinement and ORTEP-III for visualizing molecular geometry .

Q. How should stability and storage conditions be managed for this compound?

- Methodology :

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the carbamate group .

- Stability assays : Monitor decomposition via HPLC under accelerated conditions (40°C, 75% humidity) over 30 days .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.